The Discovery and Synthesis of IRE1α Kinase-IN-1: A Technical Guide
The Discovery and Synthesis of IRE1α Kinase-IN-1: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular stress and disease, the Inositol-requiring enzyme 1α (IRE1α) has emerged as a critical transducer of the Unfolded Protein Response (UPR). As a transmembrane protein residing in the endoplasmic reticulum (ER), IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain, making it a key regulator of cellular fate under ER stress. Its dysregulation is implicated in numerous pathologies, including cancer, metabolic disorders, and neurodegenerative diseases. This has spurred the development of small-molecule modulators targeting its activity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of IRE1α Kinase-IN-1, a potent and selective allosteric inhibitor of IRE1α.
The IRE1α Signaling Pathway
Under conditions of ER stress, characterized by the accumulation of unfolded or misfolded proteins, the ER chaperone BiP (Binding immunoglobulin protein) dissociates from the luminal domain of IRE1α, leading to its dimerization or oligomerization.[1][2] This proximity allows for trans-autophosphorylation of the kinase domains, which in turn allosterically activates the RNase domain.[2] Activated IRE1α executes two primary functions:
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Unconventional Splicing of XBP1 mRNA: The RNase domain catalyzes the excision of a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[3] The resulting spliced mRNA is translated into a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis to restore ER homeostasis.[3]
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Regulated IRE1-Dependent Decay (RIDD): The RNase domain also degrades a subset of other mRNAs and microRNAs, which can either reduce the protein load on the ER or, under prolonged stress, contribute to apoptosis.[2]
Furthermore, the cytoplasmic domain of IRE1α can act as a scaffold, interacting with proteins like TRAF2 (TNF receptor-associated factor 2) and ASK1 (apoptosis signal-regulating kinase 1) to activate the JNK (c-Jun N-terminal kinase) signaling cascade, a pathway strongly linked to apoptosis.[4]
Discovery of IRE1α Kinase-IN-1 (Compound 31)
IRE1α Kinase-IN-1 (also known as Compound 31) was identified through inhibitor optimization of an imidazo[1,2-b]pyridazin-8-amine scaffold.[5][6] The discovery effort aimed to develop highly selective ligands for the IRE1α kinase site that could allosterically inhibit its RNase function.[5] This compound emerged as a potent and highly selective inhibitor of IRE1α, binding to a previously undescribed, inactive conformation of the kinase domain.[5][6]
The mechanism of action is distinct from many other kinase inhibitors. X-ray crystallography revealed that IRE1α Kinase-IN-1 binds to an unusual "DFG-up" conformation of the kinase, leading to significant disordering of the αC-helix.[5] This conformational state is incompatible with the back-to-back dimerization required for RNase activation, thus preventing downstream events like XBP1 splicing.[5][6] This allosteric inhibition mechanism contributes to its high selectivity across the human kinome.[5][7]
Quantitative Data Summary
IRE1α Kinase-IN-1 demonstrates potent inhibition of both the kinase and RNase functions of IRE1α in biochemical and cellular assays. Its activity is summarized in the tables below.
Table 1: Biochemical Activity of IRE1α Kinase-IN-1
| Assay Type | Target | IC50 (nM) | Notes |
| Kinase Inhibition | IRE1α (ERN1) | 77 | Highly selective over IRE1β (100-fold).[7][8] |
| RNase Inhibition | IRE1α (ERN1) | 80 | Allosteric inhibition via kinase domain binding.[7][8] |
| Autophosphorylation | Recombinant G547 IRE1α KEN domain | 160 | Measures inhibition of the initial activation step.[7] |
| Tracer Binding | Recombinant dephosphorylated G547 IRE1α KEN | 270 | Confirms binding to the ATP site.[7] |
Table 2: Cellular Activity of IRE1α Kinase-IN-1
| Assay Type | Cell Line | Inducer | IC50 (µM) |
| XBP1 Splicing (Luciferase) | HEK293 | Tunicamycin | 0.68 - 1.63 |
| XBP1 Splicing (Luciferase) | HEK293 | Thapsigargin | 0.68 - 1.63 |
| IRE1α Oligomerization (Foci) | HEK293 | Tunicamycin | 0.74 |
Experimental Protocols
The characterization of IRE1α Kinase-IN-1 involved several key assays to determine its potency and mechanism of action.
IRE1α RNase Inhibition FRET Assay
This assay measures the endoribonuclease activity of IRE1α by monitoring the cleavage of a synthetic RNA substrate.
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Substrate Design: A 21-base pair RNA hairpin substrate derived from human XBP1 mRNA is used. It is dual-labeled with a 5'-FAM (fluorescein) fluorophore and a 3'-BHQ1 (Black Hole Quencher 1) quencher. In its intact hairpin form, the proximity of the quencher to the fluorophore results in low fluorescence (FRET).
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Enzyme Preparation: Recombinant human IRE1α cytoplasmic domain (residues 547-977) is expressed and purified. The enzyme is pre-activated by incubation with ATP to allow for autophosphorylation.
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Reaction: The assay is performed in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, and 1 mM TCEP.
-
Procedure:
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The inhibitor (IRE1α Kinase-IN-1) at various concentrations is pre-incubated with the activated IRE1α enzyme for 60 minutes at room temperature.
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The FAM/BHQ1-labeled XBP1 RNA substrate is added to initiate the reaction.
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The plate is immediately read on a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm) kinetically for 30-60 minutes.
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-
Data Analysis: Cleavage of the RNA substrate by IRE1α separates the fluorophore from the quencher, resulting in an increase in fluorescence. The initial reaction rates are calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Cellular XBP1 Splicing Assay (qPCR)
This assay quantifies the inhibition of IRE1α-mediated XBP1 mRNA splicing in a cellular context.
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Cell Culture and Treatment: Human multiple myeloma cells (e.g., NCI-H929) are seeded in multi-well plates.
-
Procedure:
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Cells are pre-treated with various concentrations of IRE1α Kinase-IN-1 for 1-2 hours.
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ER stress is induced by adding an agent such as tunicamycin (e.g., 300 ng/mL) for 4-6 hours.
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Control wells with no inhibitor and/or no inducer are included.
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-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol). The RNA concentration and purity are determined, and first-strand cDNA is synthesized using a reverse transcription kit.
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Quantitative PCR (qPCR):
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qPCR is performed using primers that specifically amplify the spliced form of XBP1 (XBP1s). A forward primer is designed to span the splice junction, ensuring it only binds to the spliced transcript.[8]
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A housekeeping gene (e.g., GAPDH, RPL13A) is also amplified for normalization.[8]
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The reaction is run on a real-time PCR system using a SYBR Green-based detection method.
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Data Analysis: The relative expression of XBP1s mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene. The IC50 value is determined by plotting the percent inhibition of XBP1s expression against the inhibitor concentration.
Synthesis Pathway
The synthesis of IRE1α Kinase-IN-1 involves a multi-step sequence starting from commercially available materials. The core of the molecule is the imidazo[1,2-b]pyridazine ring system, which is constructed and subsequently functionalized through a series of coupling and substitution reactions. The general synthetic strategy for related compounds involves the initial construction of a substituted imidazo[1,2-b]pyridazine, followed by Suzuki or Buchwald-Hartwig coupling reactions to install the necessary aryl or amino groups.
A representative synthesis for the imidazo[1,2-b]pyridazine core, a key structural motif in IRE1α Kinase-IN-1, is outlined below.
Detailed Synthesis Steps (Conceptual):
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Cyclocondensation: 3-Amino-6-chloropyridazine is reacted with a suitable α-haloketone in a solvent such as ethanol with a mild base (e.g., sodium bicarbonate) under reflux conditions. This reaction forms the core imidazo[1,2-b]pyridazine ring system.
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Suzuki Coupling: The chloro-substituent on the pyridazine ring is then utilized as a handle for a palladium-catalyzed Suzuki cross-coupling reaction. Reacting the intermediate with an appropriate arylboronic acid or ester installs one of the key aromatic side chains of the final molecule.
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Further Functionalization: Depending on the specific structure of the α-haloketone used in the first step, further modifications such as Buchwald-Hartwig amination or other coupling reactions are performed to append the remaining fragments and side chains, ultimately yielding IRE1α Kinase-IN-1.
This modular approach allows for the systematic exploration of structure-activity relationships by varying the nature of the α-haloketone, the boronic acid, and other coupling partners to optimize the inhibitor's properties.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]
- 3. N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bizgeniusapp.com [bizgeniusapp.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. XBP1 mRNA splicing assay [bio-protocol.org]
- 8. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

